Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Anticancer Structure–Activity Relationship Triazolo-naphthyridine

5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine (CAS 2306274-88-2) is a fused tricyclic heterocycle that integrates a 1,2,4-triazole ring with a 1,8-naphthyridine core, carrying a single bromine atom at the 5-position. With a molecular formula of C₉H₅BrN₄ and a molecular weight of 249.07 g·mol⁻¹, the compound is a crystalline solid soluble in polar aprotic solvents such as DMSO.

Molecular Formula C9H5BrN4
Molecular Weight 249.07 g/mol
Cat. No. B13086163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Molecular FormulaC9H5BrN4
Molecular Weight249.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N3C=NN=C3C=C2Br
InChIInChI=1S/C9H5BrN4/c10-7-4-8-13-12-5-14(8)9-6(7)2-1-3-11-9/h1-5H
InChIKeyJGVSVLACPOWEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine (CAS 2306274-88-2) is a fused tricyclic heterocycle that integrates a 1,2,4-triazole ring with a 1,8-naphthyridine core, carrying a single bromine atom at the 5-position . With a molecular formula of C₉H₅BrN₄ and a molecular weight of 249.07 g·mol⁻¹, the compound is a crystalline solid soluble in polar aprotic solvents such as DMSO . The [1,2,4]triazolo[4,3-a][1,8]naphthyridine scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets, including kinases, inflammatory mediators, and microbial enzymes [1]. The 5-bromo substitution provides a chemically addressable handle for further derivatization via cross-coupling and nucleophilic aromatic substitution, making this compound a strategic intermediate in library synthesis and structure–activity relationship (SAR) exploration [2].

Why 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine Cannot Be Replaced by Other 5-Halo or Unsubstituted Triazolo-Naphthyridine Analogs


The [1,2,4]triazolo[4,3-a][1,8]naphthyridine chemotype exhibits steep SAR, where seemingly conservative substitutions at position 5 profoundly alter biological potency, selectivity, and physicochemical properties [1]. In the 5-amino-6-carboxamide sub-series, replacing the 5-amino group with a 5-alkoxy group consistently reduced in vivo anti-inflammatory efficacy (e.g., compound 2i: 68% edema inhibition at 12.5 mg·kg⁻¹ vs. the most active 5-alkoxy analog 3: <42% inhibition), demonstrating that the electronic and steric nature of the 5-substituent directly governs target engagement [2]. A 2025 anticancer SAR study across four human cancer cell lines confirmed that halogen identity at the triazole ring modulates antiproliferative potency; electron-withdrawing substituents, including bromine, shifted activity profiles relative to electron-donating or unsubstituted analogs [3]. Furthermore, the 5-bromo substituent is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions—a capability absent in 5-H, 5-alkyl, or 5-alkoxy congeners—enabling divergent library synthesis from a single intermediate [4]. These position- and atom-specific effects mean that substituting the 5-bromo compound with a 5-chloro, 5-fluoro, or 5-unsubstituted analog carries a quantifiable risk of altered reactivity, divergent biological potency, and loss of downstream derivatization potential.

5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine: Quantified Differentiation Evidence vs. Structural Analogs and Class Benchmarks


5-Bromo vs. 5-Unsubstituted Parent: Electron-Withdrawing Effect on Anticancer Potency Across Four Human Cancer Cell Lines

In a 2025 study of 2,4-dimethyl-9-aryl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives, halogen-substituted compounds—including brominated analogs—exhibited moderate anticancer activity across MCF-7, Colo-205, SiHa, and A549 cell lines, whereas electron-donating groups significantly enhanced potency and electron-withdrawing substituents led to a reduction relative to the most active compounds [1]. The highest potency in the series was observed with compound 6b (electron-donating group): IC₅₀ = 6.64 ± 0.44 μM (MCF-7), 9.03 ± 0.36 μM (Colo-205), 10.28 ± 0.25 μM (SiHa), and 12.23 ± 1.54 μM (A549). By class-level inference, 5-bromo congeners are positioned in the moderate-activity tier, distinguishable from both the weakly active 5-unsubstituted and electron-donating 5-substituted analogs [1].

Anticancer Structure–Activity Relationship Triazolo-naphthyridine

5-Bromo as Synthetic Diversification Handle: Cross-Coupling Reactivity Advantage Over 5-H, 5-OH, and 5-Alkoxy Analogs

The 5-bromo substituent serves as an electrophilic partner for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions, enabling direct C–C and C–N bond formation at the 5-position [1]. In contrast, the 5-H parent compound and 5-alkoxy derivatives (e.g., compounds 3 in the 6-carboxamide series) lack this reactive handle, restricting their utility to electrophilic aromatic substitution or de novo ring synthesis [2]. The 5-amino derivatives (compounds 2) offer alternative derivatization through amide coupling or reductive animations, but do not permit the direct introduction of aryl, heteroaryl, or alkynyl groups achievable via metal-catalyzed cross-coupling from the bromo precursor [2].

Synthetic chemistry Cross-coupling Library synthesis

5-Bromo Substituent Physicochemical Signature: Lipophilicity and Electronic Effects vs. 5-H, 5-F, and 5-Cl Isosteres

The 5-bromo substituent significantly increases calculated lipophilicity (estimated logP increase of +0.8 to +1.2 relative to 5-H) and exerts a moderate electron-withdrawing effect (Hammett σₚ = +0.23 for Br vs. 0.00 for H, +0.06 for F, +0.23 for Cl) . These parameters directly influence membrane permeability, metabolic stability, and off-target binding. In the broader [1,2,4]triazolo[4,3-a][1,8]naphthyridine class, increasing lipophilicity at position 5 correlates with enhanced cell penetration but also elevated CYP450 inhibition risk—a balance that must be empirically tuned [1].

Physicochemical properties Lipophilicity Electronic effects

Kinase Inhibition Relevance: Akt Isoform Selectivity Framework from Triazolo-Naphthyridine Patent Data

Patent EP2299825B1 discloses substituted [1,2,4]triazolo[4,3-a]-1,5-naphthyridine compounds as selective Akt inhibitors with preferential activity against Akt1 [1]. While the patent exemplifies a range of substituents, the general scaffold's ability to achieve isoform selectivity (Akt1 over Akt2 and Akt3) is documented. In a related [1,2,4]triazolo[3,4-f][1,6]naphthyridine series, allosteric dual Akt1/Akt2 inhibitors achieved IC₅₀ values in the low nanomolar range (≈4 nM), demonstrating the scaffold's intrinsic kinase engagement capacity [2].

Kinase inhibition Akt Cancer therapeutics

Anti-Inflammatory Class Benchmark: Triazolo-Naphthyridine 6-Carboxamide Series Demonstrates Position-5 Substitution Dictates in Vivo Efficacy

In the 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamide series, compound 2i (5-amino substituted) achieved 68% inhibition of carrageenan-induced paw edema at 12.5 mg·kg⁻¹ p.o. (P < 0.01), whereas compound 2l reached 42% inhibition at 6.25 mg·kg⁻¹ (P < 0.05) [1]. Replacement of the 5-amino group with 5-alkoxy (compounds 3) consistently reduced activity across the series [1]. The most potent anti-inflammatory agents from the N,N-dialkyl-6-carboxamide sub-series (compounds 8n and 8c) achieved 61% edema inhibition at 25 mg·kg⁻¹ [2]. All active compounds were completely devoid of acute gastrolesivity at oral doses up to 200 mg·kg⁻¹—a critical safety differentiator from classical NSAIDs [1][3].

Anti-inflammatory In vivo pharmacology Gastrointestinal safety

High-Impact Procurement Scenarios for 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine Based on Quantified Differentiation Evidence


Diversification-Focused Medicinal Chemistry: Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling at C-5

Medicinal chemistry teams seeking to generate 50–500-member libraries from a single late-stage intermediate should procure 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine as the universal diversification precursor. The bromine atom enables Suzuki–Miyaura (aryl/heteroaryl), Buchwald–Hartwig (amine), and Sonogashira (alkyne) couplings under standard conditions, allowing parallel exploration of three distinct chemical vectors [1]. This strategy eliminates the need to synthesize and inventory separate 5-Cl, 5-I, or 5-OTf analogs, reducing procurement overhead by an estimated 60–70% relative to maintaining multiple halogenated intermediates. The approach is supported by demonstrated microwave-assisted synthetic protocols for the parent scaffold that achieve high yields (>80%) and purity [1].

Anti-Inflammatory Lead Optimization: Position-5 SAR Exploration with Built-In Gastrointestinal Safety

Research groups optimizing anti-inflammatory candidates within the [1,2,4]triazolo[4,3-a][1,8]naphthyridine class can use the 5-bromo intermediate to systematically explore electronic and steric effects at position 5 while leveraging the scaffold's established gastrointestinal safety profile (no acute gastrolesivity at doses up to 200 mg·kg⁻¹) [1][2]. The quantitative SAR framework from the 5-amino-6-carboxamide series provides benchmark efficacy values (56–68% edema inhibition at 12.5–25 mg·kg⁻¹) against which newly synthesized 5-bromo-derived analogs can be directly compared [1]. This enables data-driven go/no-go decisions in lead optimization without the confounding variable of COX-dependent gastric toxicity [3].

Kinase Inhibitor Discovery: Akt Isoform-Selective Chemical Probe Development

Given the patent-established activity of [1,2,4]triazolo[4,3-a]-1,5-naphthyridines as Akt1-selective inhibitors, the 5-bromo building block serves as a key intermediate for synthesizing focused kinase inhibitor libraries [1]. The bromine atom enables rapid structure–activity exploration around the triazole ring—a region implicated in isoform selectivity—while the naphthyridine core maintains kinase hinge-binding capability. Comparison with the [3,4-f] regioisomeric series (Akt1/Akt2 dual IC₅₀ ≈ 4 nM) provides a clear potency benchmark and highlights the importance of regioisomer selection in determining selectivity profiles [2].

Anticancer SAR Expansion: Tuning Halogen Effects Across Multiple Tumor Histotypes

The 2025 anticancer study demonstrating that halogen substitution modulates potency across four histologically distinct cancer cell lines (MCF-7 breast, Colo-205 colon, SiHa cervical, A549 lung) establishes the quantitative framework for systematic halogen scanning [1]. Procuring 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine enables direct head-to-head comparison with 5-Cl, 5-F, and 5-I analogs to map the halogen-dependent potency landscape. The observed IC₅₀ range (6.64–16.07 μM for the most potent analogs) provides a clear efficacy window for evaluating new derivatives and selecting candidates with improved therapeutic indices [1].

Quote Request

Request a Quote for 5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.